REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[NH:35][CH2:34][C:33]2[CH:36]=[C:37]([Cl:38])[C:30](=[C:31]([Cl:39])[CH:32]=2)[NH:29][C:28](=[O:40])[CH2:27][N:26](C(OC(C)(C)C)=O)[CH2:25][CH:24]=[CH:23][CH2:22][O:21][C:20]2[CH:48]=[CH:49][C:17](=[CH:18][CH:19]=2)[C:16]2[C:12](=[C:13]([CH3:50])[O:14][N:15]=2)[C:11](=[O:51])[N:10]=1)=O)(C)(C)C.[C:52]([OH:58])([C:54]([F:57])([F:56])[F:55])=[O:53]>C(Cl)Cl>[NH2:8][C:9]1[NH:35][CH2:34][C:33]2[CH:32]=[C:31]([Cl:39])[C:30](=[C:37]([Cl:38])[CH:36]=2)[NH:29][C:28](=[O:40])[CH2:27][NH:26][CH2:25][CH:24]=[CH:23][CH2:22][O:21][C:20]2[CH:19]=[CH:18][C:17](=[CH:49][CH:48]=2)[C:16]2[C:12](=[C:13]([CH3:50])[O:14][N:15]=2)[C:11](=[O:51])[N:10]=1.[C:52]([OH:58])([C:54]([F:57])([F:56])[F:55])=[O:53]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulted solution was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
TFA and DCM were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(C2=C(ON=C2C2=CC=C(OCC=CCNCC(NC3=C(C=C(CN1)C=C3Cl)Cl)=O)C=C2)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.9 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[NH:35][CH2:34][C:33]2[CH:36]=[C:37]([Cl:38])[C:30](=[C:31]([Cl:39])[CH:32]=2)[NH:29][C:28](=[O:40])[CH2:27][N:26](C(OC(C)(C)C)=O)[CH2:25][CH:24]=[CH:23][CH2:22][O:21][C:20]2[CH:48]=[CH:49][C:17](=[CH:18][CH:19]=2)[C:16]2[C:12](=[C:13]([CH3:50])[O:14][N:15]=2)[C:11](=[O:51])[N:10]=1)=O)(C)(C)C.[C:52]([OH:58])([C:54]([F:57])([F:56])[F:55])=[O:53]>C(Cl)Cl>[NH2:8][C:9]1[NH:35][CH2:34][C:33]2[CH:32]=[C:31]([Cl:39])[C:30](=[C:37]([Cl:38])[CH:36]=2)[NH:29][C:28](=[O:40])[CH2:27][NH:26][CH2:25][CH:24]=[CH:23][CH2:22][O:21][C:20]2[CH:19]=[CH:18][C:17](=[CH:49][CH:48]=2)[C:16]2[C:12](=[C:13]([CH3:50])[O:14][N:15]=2)[C:11](=[O:51])[N:10]=1.[C:52]([OH:58])([C:54]([F:57])([F:56])[F:55])=[O:53]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulted solution was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
TFA and DCM were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(C2=C(ON=C2C2=CC=C(OCC=CCNCC(NC3=C(C=C(CN1)C=C3Cl)Cl)=O)C=C2)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.9 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |